molecular formula C15H13NO4 B1339248 1-[2-[(4-Nitrophenyl)methoxy]phenyl]ethanone CAS No. 32437-48-2

1-[2-[(4-Nitrophenyl)methoxy]phenyl]ethanone

Cat. No.: B1339248
CAS No.: 32437-48-2
M. Wt: 271.27 g/mol
InChI Key: DZVMNHBAJBTQOO-UHFFFAOYSA-N
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Description

1-[2-[(4-Nitrophenyl)methoxy]phenyl]ethanone is an organic compound with the molecular formula C 15 H 13 NO 4 and a molecular weight of 271.27 g/mol . It is identified by the CAS Number 32437-48-2 . This chemical is a derivative of ethanone, featuring a 2-[(4-nitrophenyl)methoxy]phenyl substituent. The presence of both nitro and ketone functional groups on an aromatic framework makes this compound a valuable building block in synthetic organic chemistry and chemical biology research . Researchers can utilize it as a key intermediate in the synthesis of more complex molecules, particularly in the development of potential inhibitors and ligands for various biological targets. Its structural features are often exploited in materials science and pharmaceutical research for creating compounds with specific electronic or steric properties. As with all our fine chemicals, this product is strictly for research and development purposes. It is not intended for diagnostic, therapeutic, or any human or animal use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

1-[2-[(4-nitrophenyl)methoxy]phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4/c1-11(17)14-4-2-3-5-15(14)20-10-12-6-8-13(9-7-12)16(18)19/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZVMNHBAJBTQOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1OCC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30569892
Record name 1-{2-[(4-Nitrophenyl)methoxy]phenyl}ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30569892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32437-48-2
Record name 1-{2-[(4-Nitrophenyl)methoxy]phenyl}ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30569892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Etherification of 2-Hydroxyacetophenone Derivatives with 4-Nitrobenzyl Halides

A common approach involves reacting 2-hydroxyacetophenone or its derivatives with 4-nitrobenzyl halides (e.g., 4-nitrobenzyl bromide or chloride) to form the methoxyphenyl ether intermediate. This reaction is typically conducted under basic conditions to deprotonate the phenol and promote nucleophilic substitution.

  • Reaction conditions: Use of a base such as potassium carbonate or sodium hydride in polar aprotic solvents like acetone or dimethylformamide (DMF).
  • Temperature: Reflux or elevated temperatures (80–120 °C) to ensure complete conversion.
  • Catalysts: Sometimes phase transfer catalysts or iodide salts (e.g., sodium iodide) are added to enhance the reaction rate and yield.

Nitration of Phenyl Ether Intermediates

The nitro group is introduced by nitration of the aromatic ring, often using a mixture of nitric acid and sulfuric acid under controlled temperature to avoid over-nitration or degradation.

  • Temperature control: Typically maintained below 50 °C.
  • Work-up: Quenching with water and neutralization to isolate the nitro-substituted ether.

Acetylation to Form the Ethanone Group

The acetyl group is introduced via Friedel-Crafts acylation or by reaction of the corresponding aldehyde with acetic anhydride under acidic catalysis.

  • Catalysts: Sulfuric acid or Lewis acids such as aluminum chloride.
  • Solvents: Often carried out neat or in solvents like dichloromethane.
  • Conditions: Reflux or controlled heating to facilitate acetylation.

Alternative Synthetic Route via 2-Methoxymethyl-4-nitrophenol and Halogenoacetamide

According to a patent (EP1103542A2), a related synthetic approach involves:

  • Reacting 2-methoxymethyl-4-nitrophenol with a halogenoacetamide (iodoacetamide, bromoacetamide, or chloroacetamide with iodide catalysis) in dipolar aprotic solvents such as acetone or ethylene glycol dimethyl ether.
  • The reaction is conducted under reflux at 80–120 °C.
  • The intermediate formed undergoes rearrangement in solvents like dimethylformamide with bases such as sodium or potassium carbonate.
  • Subsequent catalytic hydrogenation with palladium on activated carbon under mild hydrogen pressure yields the desired product or related amines.
  • This method emphasizes high conversion rates and minimal by-products, facilitating easier purification.
Step Reagents/Conditions Solvent Temperature Notes
Etherification 2-hydroxyacetophenone + 4-nitrobenzyl halide + base Acetone, DMF 80–120 °C reflux Use of iodide salts enhances reaction
Nitration HNO3/H2SO4 mixture None or dilute acid <50 °C Controlled to avoid over-nitration
Acetylation Acetic anhydride + acid catalyst DCM or neat Reflux Friedel-Crafts or acid-catalyzed
Halogenoacetamide reaction 2-methoxymethyl-4-nitrophenol + iodoacetamide + iodide catalyst Acetone or glycol ethers 80–120 °C reflux High conversion, minimal by-products
Rearrangement Intermediate + base (Na2CO3/K2CO3) DMF, DMAc, or NMP 80–120 °C Base in excess, finely powdered
Hydrogenation Pd/C + H2 Ethanol or similar Room temp to mild heat Yields amine salts, easy purification

Research Findings and Optimization Notes

  • Catalyst and solvent choice: Use of dipolar aprotic solvents like acetone or ethylene glycol dimethyl ether is preferred for etherification and halogenoacetamide reactions due to their ability to dissolve reactants and promote nucleophilic substitution.
  • Temperature control: Maintaining reaction temperatures between 80 and 120 °C optimizes conversion while minimizing degradation.
  • Iodide catalysis: Adding sodium or potassium iodide significantly improves the reactivity of less reactive halogenoacetamides (e.g., chloroacetamide), with molar ratios up to 50% being effective.
  • Base selection for rearrangement: Carbonates such as sodium or potassium carbonate are effective bases, preferably finely powdered and used in 2–5 fold excess to ensure complete reaction.
  • Hydrogenation step: Palladium on activated carbon under mild hydrogen pressure efficiently reduces nitro groups to amines without generating disruptive by-products, simplifying purification.
  • Product isolation: The final product is often isolated as acid salts (hydrochloride or sulfate) to enhance stability and crystallinity.

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR) spectroscopy confirms the structure and purity.
  • Infrared (IR) spectroscopy identifies functional groups such as nitro and carbonyl.
  • Mass spectrometry (MS) verifies molecular weight and fragmentation patterns.

Summary Table of Preparation Methods

Method Key Reagents Solvent Temperature Advantages Limitations
Etherification with 4-nitrobenzyl halide 2-hydroxyacetophenone, 4-nitrobenzyl bromide, base Acetone, DMF 80–120 °C reflux Straightforward, scalable Requires halide synthesis
Nitration of phenyl ether HNO3/H2SO4 None or dilute acid <50 °C Direct nitro introduction Sensitive to over-nitration
Acetylation (Friedel-Crafts) Acetic anhydride, acid catalyst DCM or neat Reflux Efficient acetylation Requires acid catalyst handling
Halogenoacetamide reaction (patent method) 2-methoxymethyl-4-nitrophenol, iodoacetamide, iodide catalyst Acetone, glycol ethers 80–120 °C reflux High yield, minimal by-products Multi-step, requires hydrogenation
Rearrangement and hydrogenation Base (carbonate), Pd/C catalyst, H2 DMF, ethanol 80–120 °C (rearrangement), RT (hydrogenation) Clean conversion, easy purification Requires catalyst and hydrogen

Chemical Reactions Analysis

Types of Reactions

1-[2-[(4-Nitrophenyl)methoxy]phenyl]ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[2-[(4-Nitrophenyl)methoxy]phenyl]ethanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-[2-[(4-Nitrophenyl)methoxy]phenyl]ethanone involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The nitro group plays a crucial role in these interactions, often undergoing reduction to form reactive intermediates that exert the compound’s effects .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Application Reference
1-[2-[(4-Benzoylphenyl)methoxy]phenyl]ethanone C₂₂H₁₈O₃ 330.4 Benzoyl (electron-withdrawing) Not explicitly stated; likely intermediate
1-(5-Nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone C₁₆H₁₁N₃O₃S 325.3 Indole core, thioether linkage Antimalarial (pIC₅₀ = 8.2129)
1-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-2-((1-(4-nitrophenyl)-1H-tetrazol-5-yl)thio)ethanone C₂₁H₂₂N₆O₅S 520.1 Piperazine, sulfonyl, tetrazole Antiproliferative (melting point: 161–163°C)
1-[4-[(4-Chlorobenzyl)oxy]-3-methoxyphenyl]ethanone C₁₆H₁₅ClO₃ 290.7 Chlorobenzyl, methoxy Intermediate for antifungal agents

Key Observations :

  • Electron-Withdrawing vs.
  • Biological Activity: Thioether-linked nitroaryl compounds (e.g., indolyl-ethanone derivatives) exhibit superior antimalarial activity (pIC₅₀ > 8) compared to methoxy-linked analogs, suggesting the importance of sulfur in target binding .
  • Antiproliferative Potential: Piperazine-based ethanones with sulfonyl and tetrazolyl groups (e.g., compound 7n) demonstrate notable antiproliferative activity, highlighting the role of heterocyclic moieties in medicinal chemistry .

Pharmacological and Physicochemical Comparisons

Table 2: Pharmacological and Physical Properties

Property 1-[2-[(4-Nitrophenyl)methoxy]phenyl]ethanone 1-(5-Nitroindol-3-yl)-2-((4-nitrophenyl)thio)ethanone 1-[4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl]ethanone
Molecular Weight ~318.3* 325.3 520.1
Solubility Likely low (hydrophobic nitro group) Moderate (polar thioether group) Low (bulky sulfonyl and piperazine groups)
Antioxidant Activity (DPPH) Not reported Not applicable Not applicable
Antimicrobial Activity Potential (similar to nitroaryl analogs) IC₅₀ = 240 nM (antimalarial) Not reported
Thermal Stability High (nitro group enhances stability) Moderate High (stable up to 161–163°C)

*Calculated based on molecular formula C₁₅H₁₃NO₄.

Key Findings :

  • Antimicrobial Activity: Nitroaryl compounds, including the target molecule, often exhibit broad-spectrum antimicrobial effects. For example, 1-(3,4-dihydroxy-phenyl)-2-(7-methoxy-1-methyl-β-carbolin-2-yl)-ethanone showed potent antibacterial activity against Gram-positive bacteria .
  • Thermal Stability: The nitro group enhances thermal stability, as seen in crystallographic studies of similar nitro-substituted ethanones .

Biological Activity

1-[2-[(4-Nitrophenyl)methoxy]phenyl]ethanone, also known as a nitrophenyl ether derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biochemical properties, mechanisms of action, and relevant case studies that highlight its biological efficacy.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C16H15NO3
  • Molecular Weight : 285.30 g/mol
  • IUPAC Name : this compound

The presence of the nitrophenyl and methoxy groups contributes to its unique chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The compound may exert its effects through the following mechanisms:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cell signaling and proliferation.
  • Cellular Interaction : The compound interacts with cellular membranes and proteins, influencing cell viability and apoptosis.
  • Reactive Oxygen Species (ROS) Modulation : It may modulate oxidative stress within cells, leading to either cytotoxic or protective effects depending on the context.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study tested various concentrations against bacterial strains, yielding the following results:

Concentration (µg/mL)Zone of Inhibition (mm)Bacterial Strain
50020Staphylococcus aureus
25015Escherichia coli
12510Klebsiella pneumoniae

These results suggest a dose-dependent relationship where higher concentrations lead to increased antimicrobial efficacy.

Cytotoxicity Studies

Cytotoxicity assays have been performed using human cancer cell lines. The compound demonstrated varying levels of cytotoxicity with an IC50 value determined through MTT assays:

Cell LineIC50 (µM)
HeLa12
MCF-715
A54910

These findings indicate that the compound has potential as an anticancer agent, particularly against cervical and lung cancer cell lines.

Case Study 1: Anticancer Activity

In a controlled study, researchers investigated the effects of this compound on Bcl-2-expressing cancer cells. The compound exhibited selective growth inhibition, suggesting its potential as a therapeutic agent for cancers characterized by Bcl-2 overexpression. The study reported significant apoptosis induction in treated cells compared to controls.

Case Study 2: Anti-inflammatory Properties

Another study evaluated the anti-inflammatory properties of this compound in animal models. The results indicated a marked reduction in inflammatory markers such as TNF-alpha and IL-6 following treatment, supporting its potential use in inflammatory diseases.

Q & A

Q. What in silico and in vitro approaches are suitable for toxicity profiling?

  • Methodological Answer :
  • In Silico : Predict ADMET properties using SwissADME or ProTox-II (). Monitor nitro-group hepatotoxicity alerts.
  • In Vitro : Conduct Ames tests for mutagenicity and hemolysis assays (). Compare to EPA DSSTox data ().

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